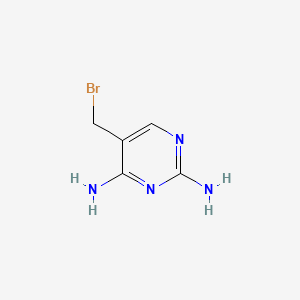

2,4-Diamino-5-(bromomethyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Diamino-5-(bromomethyl)pyrimidine is an organic compound with the molecular formula C5H8Br2N4. It appears as a white to slightly yellow crystalline powder and is soluble in water and most organic solvents. This compound is often used as an intermediate in organic synthesis, particularly in the synthesis of drugs, dyes, and pesticides .

準備方法

2,4-Diamino-5-(bromomethyl)pyrimidine can be synthesized through the reaction of pyrimidine with methyl bromide. The specific reaction conditions can be adjusted according to the desired purity and yield . Industrial production methods typically involve optimizing these conditions to achieve high efficiency and cost-effectiveness.

化学反応の分析

2,4-Diamino-5-(bromomethyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions, and the reactions are often carried out under controlled temperatures and solvent conditions to ensure the desired product formation.

科学的研究の応用

作用機序

The mechanism of action of 2,4-Diamino-5-(bromomethyl)pyrimidine, particularly in its role as an anti-tubercular agent, involves the inhibition of dihydrofolate reductase in Mycobacterium tuberculosis. This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides. By inhibiting this enzyme, the compound disrupts the bacterial DNA synthesis, leading to its antibacterial effects .

類似化合物との比較

2,4-Diamino-5-(bromomethyl)pyrimidine can be compared with other similar compounds such as:

2,4-Diaminopyrimidine: This compound serves as a core structure for various derivatives used in medicinal chemistry.

Trimethoprim: An antibacterial drug that also targets dihydrofolate reductase but has a different substitution pattern on the pyrimidine ring.

Methotrexate: An anticancer drug that inhibits dihydrofolate reductase but has a more complex structure compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.

生物活性

2,4-Diamino-5-(bromomethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR) and its applications in treating various infections. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (CAS No. 89446-58-2) features a bromomethyl group at the 5-position of the pyrimidine ring, which enhances its reactivity and biological profile. The molecular formula is C6H8BrN5, with a molecular weight of approximately 217.07 g/mol.

The primary mechanism through which this compound exerts its biological effects is by inhibiting dihydrofolate reductase (DHFR). DHFR is crucial for folate metabolism, which is essential for DNA synthesis and cell division. By inhibiting this enzyme, the compound can effectively hinder the growth of various pathogens.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties:

- Anti-Tubercular Activity : In vitro studies have shown that certain derivatives display potent activity against Mycobacterium tuberculosis. For instance, one study reported a derivative with a minimum inhibitory concentration (MIC) of 6.25 μg/mL against M. tuberculosis, indicating promising anti-tubercular properties .

- Broad-Spectrum Antibacterial Activity : Compounds based on this pyrimidine scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, they exhibit high specificity for bacterial DHFR compared to mammalian DHFR .

| Compound | Target Pathogen | MIC (μg/mL) | Selectivity Index |

|---|---|---|---|

| Compound A | M. tuberculosis | 6.25 | Not reported |

| Compound B | E. coli | 0.77 | 13 |

| Compound C | S. aureus | 12.5 | Not reported |

Case Study 1: Anti-Tuberculosis Activity

A study synthesized several derivatives of this compound to evaluate their anti-tubercular effects. Among these, specific compounds demonstrated significant inhibitory effects against M. tuberculosis with MIC values comparable to standard treatments .

Case Study 2: Selective Inhibition of DHFR

In a comparative analysis of various pyrimidine derivatives, one derivative exhibited an IC50 value of 23 nM against Pneumocystis carinii DHFR and a selectivity index (SI) of 28, indicating a high degree of selectivity and potency compared to trimethoprim . This suggests that modifications in the structure can lead to improved efficacy against specific pathogens.

特性

IUPAC Name |

5-(bromomethyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2,(H4,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESKVZGVVYLDTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40330171 |

Source

|

| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89446-58-2 |

Source

|

| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。